molecular formula C22H28F2O5 B1681878 Tafluprost acid CAS No. 209860-88-8

Tafluprost acid

Cat. No.: B1681878
CAS No.: 209860-88-8
M. Wt: 410.5 g/mol
InChI Key: KIQXRQVVYTYYAZ-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Tafluprost acid finds applications in several fields:

        Ophthalmology: As an effective treatment for glaucoma and ocular hypertension.

        Medicine: Research explores its potential in other areas, such as inflammation modulation and wound healing.

        Chemistry: Scientists study its reactivity and interactions with other molecules.

        Industry: It has implications for pharmaceuticals and drug development.

  • Mechanism of Action

    Target of Action

    Tafluprost acid is a prostanoid selective FP receptor agonist . The primary targets of this compound are the FP receptors . These receptors play a crucial role in the regulation of intraocular pressure (IOP) by controlling the outflow of aqueous humor .

    Mode of Action

    This compound interacts with its targets, the FP receptors, by acting as a selective agonist . This interaction results in an increase in the outflow of aqueous humor . Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow .

    Biochemical Pathways

    The activation of the FP receptors by this compound leads to an increase in the outflow of aqueous humor via the uveoscleral pathway . This is the primary biochemical pathway affected by this compound. The downstream effect of this pathway activation is a reduction in intraocular pressure (IOP), which is beneficial in conditions like open-angle glaucoma or ocular hypertension .

    Pharmacokinetics

    Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, this compound . This compound is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These ADME properties impact the bioavailability of this compound, ensuring its effective delivery to the target receptors.

    Result of Action

    The molecular effect of this compound’s action is the activation of the FP receptors, leading to increased outflow of aqueous humor . On a cellular level, this results in a reduction of intraocular pressure (IOP) . This reduction in IOP is the primary therapeutic effect sought in the treatment of conditions like open-angle glaucoma and ocular hypertension .

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the age of the patient can be a significant factor, as age is an important risk factor for glaucoma . .

    Safety and Hazards

    The most common side effect of Tafluprost is conjunctival hyperemia, which occurs in 4 to 20% of patients. Less common side effects include stinging of the eyes, headache, and respiratory infections .

    Future Directions

    Tafluprost showed a sustained and significant effect with tolerable adverse events in Chinese patients with primary open-angle glaucoma and ocular hypertension who were treatment-naïve or untreated within one month or received prior treatments with unsatisfying outcomes . More well-designed studies are required to reveal the truth .

    Biochemical Analysis

    Biochemical Properties

    Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .

    Cellular Effects

    This compound plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .

    Molecular Mechanism

    The molecular mechanism of this compound involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .

    Temporal Effects in Laboratory Settings

    In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .

    Metabolic Pathways

    Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form this compound . This compound is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

    Transport and Distribution

    Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, this compound . This indicates that this compound is distributed within the cells and tissues of the eye following the topical application of Tafluprost.

    Preparation Methods

    • Tafluprost is a prodrug , and its active form is tafluprost acid. The synthetic route involves the activation of tafluprost to its acid form via ester hydrolysis .
    • Industrial production methods typically follow a series of chemical transformations to obtain the desired compound.
  • Chemical Reactions Analysis

    • Tafluprost acid undergoes various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.
    • Major products formed from these reactions include different intermediates and derivatives of this compound.
  • Comparison with Similar Compounds

    • Tafluprost acid shares its mechanism of action with other PGF2α analogues, such as latanoprost and travoprost .
    • Its uniqueness lies in its specific chemical structure and pharmacological properties.

    Properties

    IUPAC Name

    7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KIQXRQVVYTYYAZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H28F2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60694020
    Record name 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60694020
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    410.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    209860-88-8
    Record name 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60694020
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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